

(Z)-Entacapone: A Comprehensive Physicochemical Guide for Researchers

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Compound of Interest

Compound Name: (Z)-Entacapone

Cat. No.: B1234103

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the core physicochemical properties of **(Z)-Entacapone**. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes essential pathways and workflows to support further research and development.

While **(Z)-Entacapone** is a known geometric isomer and metabolite of the catechol-O-methyltransferase (COMT) inhibitor Entacapone ((E)-isomer), specific experimental data on its distinct physicochemical properties are not extensively available in public literature.[1][2][3] The following data is primarily for Entacapone ((E)-isomer), which is the therapeutically active and well-characterized form. Notably, both the (E) and (Z) isomers have been reported to be pharmacologically active as COMT inhibitors with equivalent activity, suggesting that their physicochemical characteristics may be similar.[3] For precise research applications, experimental determination of the properties of isolated **(Z)-Entacapone** is recommended.

Core Physicochemical Properties

The fundamental physicochemical parameters of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

Property	Value	Source(s)
Chemical Name	(2Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide	[4]
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₅	[5]
Molecular Weight	305.29 g/mol	[5]
Appearance	Yellow to orange non-hygroscopic crystalline powder (for Entacapone)	[6]
CAS Number	145195-63-7	[4]

Physicochemical Data

Property	Value	Source(s)
Melting Point	162-163 °C (for Entacapone)	[7][8]
pKa	~4.5	[1][6][8]
logP	2.8	[1]
Water Solubility	Practically insoluble (for Entacapone)	[6]

Solubility Profile (for Entacapone)

Solvent	Solubility	Source(s)
Ethanol	~5 mg/mL	[9]
DMSO	~30 mg/mL	[9][10]
Dimethylformamide (DMF)	~30 mg/mL	[9]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[9]
Gingelly oil, Rice bran oil	High	[11]
Tween 80, Span 20	High	[11]
Propylene glycol, Glycerin	High	[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols adaptable for the characterization of **(Z)-Entacapone**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

- **Preparation of Saturated Solution:** An excess amount of the solid **(Z)-Entacapone** is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed, temperature-controlled container.
- **Equilibration:** The container is agitated, for example, using an orbital shaker, at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

- **Quantification:** The concentration of **(Z)-Entacapone** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations for accurate quantification.
- **Data Reporting:** The solubility is typically reported in units of mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

- **Sample Preparation:** A known amount of **(Z)-Entacapone** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds, to a known concentration. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

logP Determination (HPLC Method)

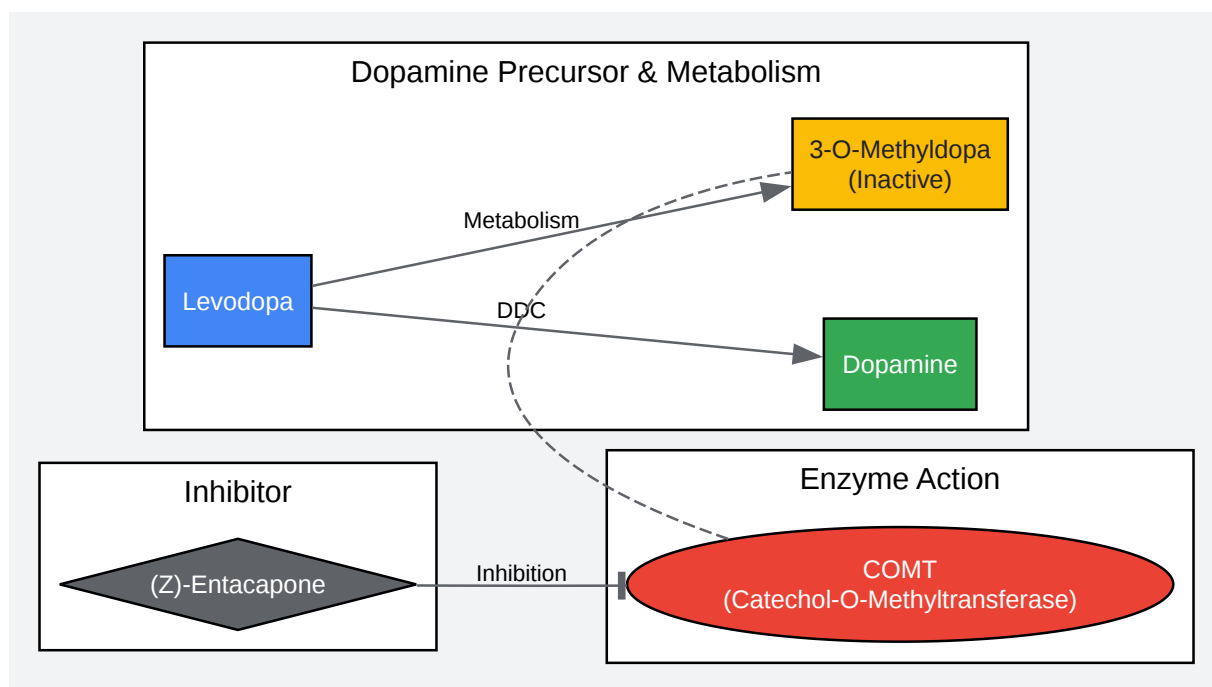
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity. Reverse-phase HPLC provides a rapid and efficient method for its estimation.

- **System Calibration:** A series of standard compounds with known logP values are injected into a reverse-phase HPLC system (e.g., C18 column).

- **Retention Time Measurement:** The retention time (t_R) for each standard is measured under isocratic conditions with a mobile phase of a specific composition (e.g., methanol/water or acetonitrile/water). The dead time (t_0) is also determined using a non-retained compound.
- **Calculation of Capacity Factor (k'):** The capacity factor for each standard is calculated using the formula: $k' = (t_R - t_0) / t_0$.
- **Calibration Curve:** A calibration curve is constructed by plotting the logarithm of the capacity factor ($\log k'$) against the known $\log P$ values of the standards. A linear relationship is typically observed.
- **(Z)-Entacapone Analysis:** **(Z)-Entacapone** is injected into the same HPLC system under identical conditions, and its retention time and $\log k'$ are determined.
- **$\log P$ Determination:** The $\log P$ of **(Z)-Entacapone** is then calculated from the calibration curve equation.

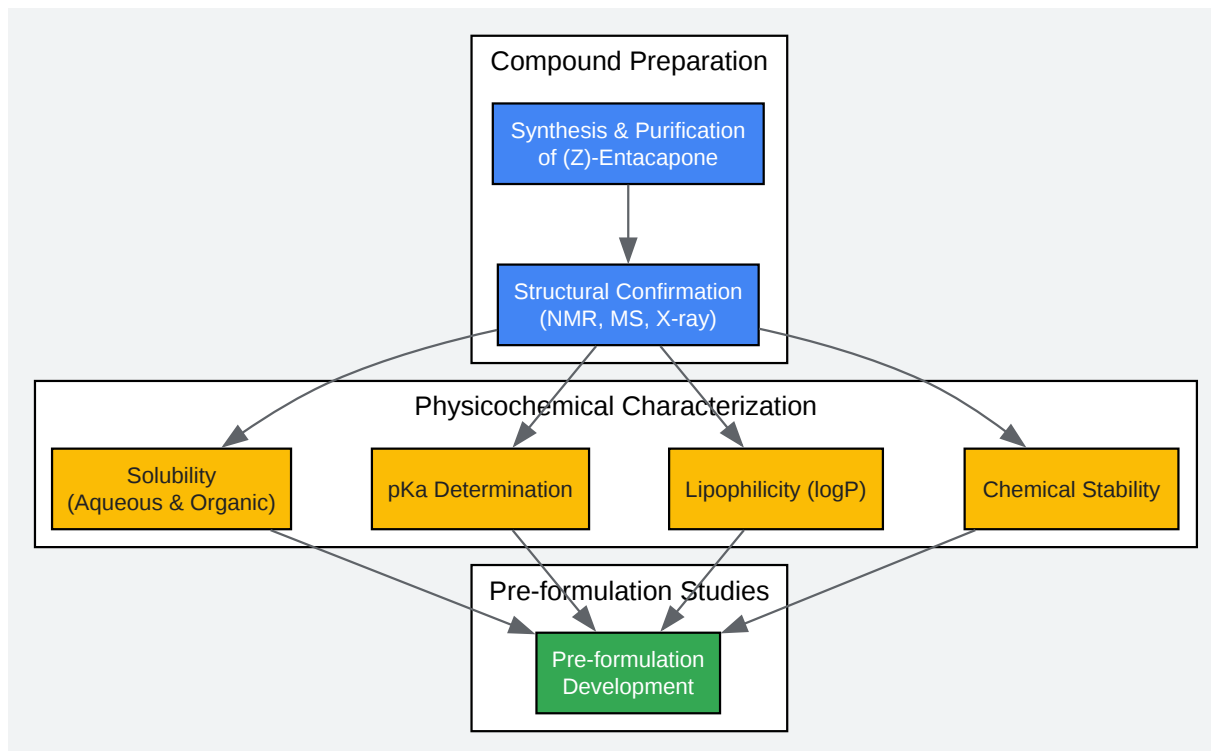
Visualizations

The following diagrams illustrate key concepts relevant to the research and development of **(Z)-Entacapone**.



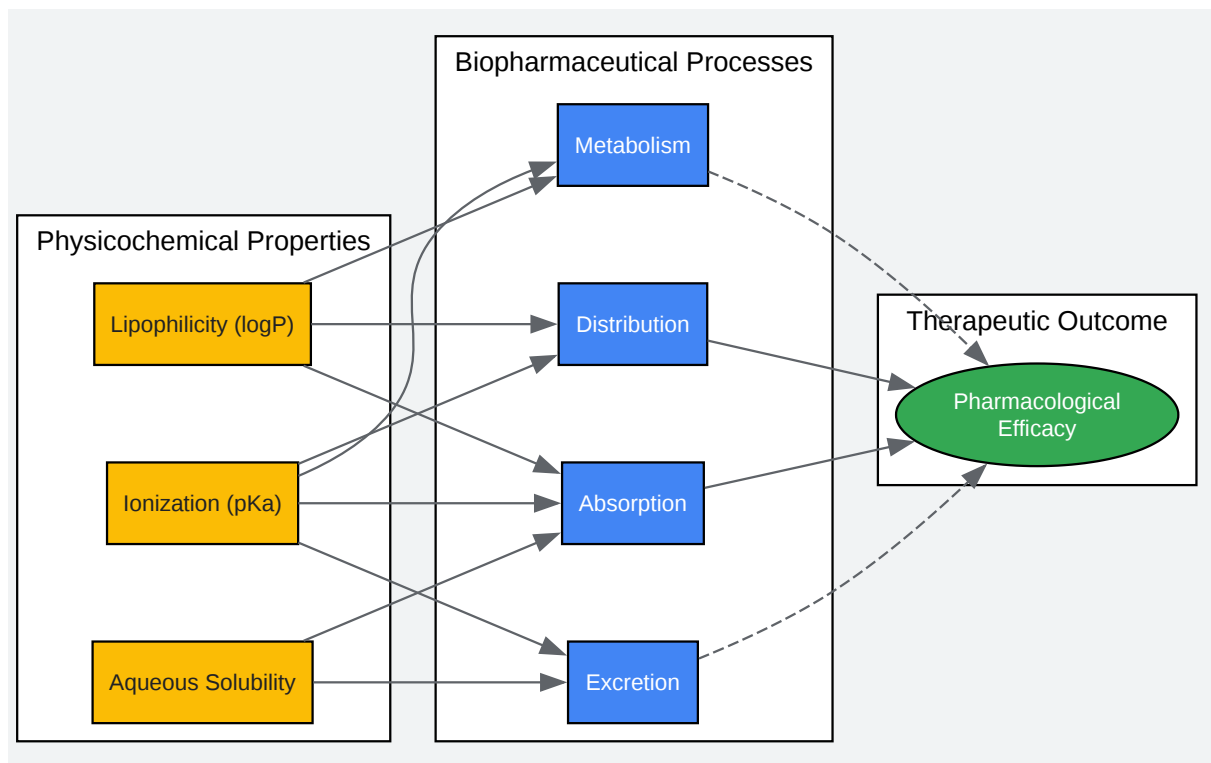
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Caption: COMT Inhibition by **(Z)-Entacapone**.



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Caption: Experimental Workflow for Physicochemical Characterization.



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Caption: Physicochemical Properties and Their Impact on Drug Efficacy.

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